2-(4-Bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide is an organic compound that features a brominated aromatic ring and a cyclopropylmethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromo-2-methoxyphenol.
Acylation: The brominated phenol is then subjected to acylation with acetic anhydride or acetyl chloride to form 2-(4-bromo-2-methoxyphenyl)acetate.
Amidation: The acetate is then reacted with cyclopropylmethylamine under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated products or reduced amides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and the acetamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxyphenyl)acetamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and binding properties.
2-(4-Chloro-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
2-(4-Bromo-2-methoxyphenyl)-N-methylacetamide: Lacks the cyclopropyl group, which may influence its pharmacokinetic properties.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide is unique due to the presence of both the brominated aromatic ring and the cyclopropylmethyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-N-(cyclopropylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-7-11(14)5-4-10(12)6-13(16)15-8-9-2-3-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJVYZTCZJJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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